molecular formula C14H18BN3O2 B6338197 2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester CAS No. 2096341-33-0

2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester

Cat. No. B6338197
CAS RN: 2096341-33-0
M. Wt: 271.12 g/mol
InChI Key: ZACWCTWLOHOBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester (2-IPPE) is a widely used chemical compound in scientific research. It is a versatile compound used in the synthesis of a variety of organic molecules, and is also used as a catalyst in various reactions. 2-IPPE is a useful tool for researchers due to its ability to facilitate many different reactions, as well as its relatively low toxicity.

Scientific Research Applications

2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester is used in the synthesis of a variety of organic molecules. It is used in the synthesis of peptides, amines, and other organic compounds. It is also used as a catalyst in the synthesis of organic molecules. 2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester is also used as a reagent in the synthesis of polymers and other materials.

Mechanism of Action

2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester acts as a catalyst in a variety of reactions. It facilitates the formation of covalent bonds between molecules, which can then be used to synthesize a variety of organic molecules. 2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester also acts as a Lewis acid, which helps to stabilize the transition state of a reaction.
Biochemical and Physiological Effects
2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester is relatively non-toxic and has very few adverse effects. It is not known to be carcinogenic, mutagenic, or teratogenic. It does not bioaccumulate in the body, and is not known to have any adverse effects on the environment.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester in lab experiments is its versatility. It can be used in a variety of reactions, and can be used to synthesize a wide range of organic molecules. It is also relatively non-toxic, which makes it safe to use in experiments. One limitation of 2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester is that it is relatively expensive and can be difficult to obtain.

Future Directions

There are numerous future directions for the use of 2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester. One potential application is in the synthesis of polymers and other materials. 2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester could also be used in the synthesis of peptides and other organic molecules. Additionally, 2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester could be used in the synthesis of drug molecules and other pharmaceuticals. Finally, 2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester could be used in the development of new catalysts for a variety of reactions.

Synthesis Methods

2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester can be synthesized in a few different ways. The most common method is the condensation of 1H-imidazole-3-boronic acid with pinacol ester. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent such as toluene or dimethylformamide. The reaction yields 2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester in high yields of up to 95%.

properties

IUPAC Name

2-imidazol-1-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-6-5-7-17-12(11)18-9-8-16-10-18/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACWCTWLOHOBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Imidazol-1-YL)pyridine-3-boronic acid pinacol ester

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